molecular formula C18H18N2O4S3 B4012224 (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4012224
M. Wt: 422.5 g/mol
InChI Key: ZAYHMOFSNLOSPL-PFONDFGASA-N
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Description

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a distinctive heterocyclic architecture, combining an indole-2-one core—a scaffold renowned for its diverse biodynamic properties—with a 4-oxo-2-thioxo-1,3-thiazolidine moiety and a 1,1-dioxidotetrahydrothiophen group . Indole derivatives are extensively documented in scientific literature for their broad spectrum of biological activities, including significant antitumor, antiviral, antibacterial, and antifungal properties . Specifically, derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit antitubercular, anti-HIV, and antimicrobial effects in preliminary in vitro studies, highlighting the research value of this chemical class . The structural complexity of this compound suggests potential for multi-target mechanisms of action, which may be of particular interest in investigating new therapeutic avenues. Its For Research Use Only (RUO). This product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-2-8-19-13-6-4-3-5-12(13)14(16(19)21)15-17(22)20(18(25)26-15)11-7-9-27(23,24)10-11/h3-6,11H,2,7-10H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHMOFSNLOSPL-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The indolone moiety can be synthesized separately and then coupled with the thiazolidinone ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with diverse applications in scientific research. Its unique structural features, including a thiazolidinone ring and an indolone moiety, make it a subject of interest across various fields, particularly in chemistry, biology, and medicinal sciences.

Structural Characteristics

The molecular formula of this compound is C18H18N2O4S3C_{18}H_{18}N_{2}O_{4}S_{3} with a molecular weight of 422.5 g/mol. The structure includes various functional groups that contribute to its reactivity and biological activity.

Chemistry

In chemical research, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with potentially useful properties.

Biology

The compound may function as a probe in biological studies, helping researchers understand various biological processes. Its interactions with biomolecules could provide insights into cellular mechanisms and pathways.

Medicinal Chemistry

One of the most promising applications lies in medicinal chemistry. The compound has potential therapeutic properties, particularly if it exhibits biological activity against specific diseases. Preliminary studies suggest it could be effective in targeting certain enzymes or receptors involved in disease pathways.

Industrial Applications

In industry, this compound could be utilized in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for applications that require specific reactivity or stability.

Research has indicated that compounds similar to This compound exhibit significant biological activity. For instance, studies have shown that thiazolidinone derivatives can possess antibacterial and antifungal properties. Further investigations are necessary to establish the specific biological effects of this compound.

Drug Development

In drug discovery contexts, this compound's ability to modulate biological pathways makes it a candidate for further exploration as a lead compound. Research into its pharmacological properties could reveal its potential as a therapeutic agent for various conditions.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity of the compound, which requires further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one include other thiazolidinone derivatives, indolone compounds, and molecules containing dioxidotetrahydrothiophene groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable subject for research, as it could lead to the discovery of new reactions, mechanisms, or applications that are not possible with other similar compounds.

Biological Activity

The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Thiazolidinone ring : Known for its diverse biological activities.
  • Indolone moiety : Contributes to the compound's pharmacological properties.
  • Dioxidotetrahydrothiophene group : Enhances its reactivity and potential interactions with biological targets.

The molecular formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S with a molecular weight of 292.36 g/mol .

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit potent antibacterial activity. For instance:

  • A study showed that derivatives with similar thiazolidinone structures demonstrated better antibacterial potency than traditional antibiotics like ampicillin .

Anticancer Activity

Thiazolidinone derivatives have been recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : It has been suggested that thiazolidinones can inhibit key enzymes involved in cancer metabolism .

Anti-inflammatory and Analgesic Effects

Research indicates potential anti-inflammatory and analgesic effects associated with thiazolidinone compounds. The modulation of inflammatory pathways could be a mechanism through which this compound exerts its effects .

The biological activity of This compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Interaction : The compound may act as an inhibitor for various enzymes critical in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antibacterial activity against resistant strains.
Study BShowed inhibition of cancer cell lines via enzyme inhibition.
Study CSuggested anti-inflammatory effects in animal models.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Condensation : Reacting a substituted indole-2,3-dione derivative with a thiazolidinone precursor under acidic or basic conditions to form the Z-configured enamine intermediate .
  • Cyclization : Using reagents like sodium acetate in acetic acid to promote ring closure and stabilize the thiazolidinone-thiophene dioxide moiety .
  • Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol or DMSO) to achieve >95% purity .
    • Optimization : Reaction temperatures (80–120°C) and solvent choices (DMF, THF) significantly affect yields (reported 45–70%) .

Q. How is the structural configuration of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond and confirms the 1,1-dioxidotetrahydrothiophen-3-yl substituent’s stereochemistry .
  • NMR spectroscopy :
  • 1H NMR : Diagnostic peaks for the propyl group (δ 0.9–1.6 ppm) and indole NH (δ 10–12 ppm).
  • 13C NMR : Carbonyl signals (C=O at ~170 ppm; C=S at ~120 ppm) validate the thiazolidinone ring .
  • IR spectroscopy : Bands at 1680–1720 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (S=O) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to assess binding affinity (Kᵢ values) .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR kinase domain). Key interactions include hydrogen bonds with the thioxo group and hydrophobic contacts with the propyl chain .
  • DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV), indicating potential redox activity .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Lys721 in EGFR) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., 12 µM vs. 28 µM in MCF-7 cells) and standardize assay conditions (e.g., serum concentration, incubation time) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 1,1-dioxidotetrahydrothiophen-3-yl vs. cyclohexyl) with activity trends using multivariate regression .
  • Orthogonal assays : Validate cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) to confirm MTT results .

Q. How can reaction conditions be optimized to scale synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature (100–120°C), solvent (DMF:EtOH ratio), and catalyst loading (5–10 mol% Pd(OAc)₂) .
  • Continuous flow chemistry : Microreactors reduce reaction time (from 24 h to 2 h) and improve yield (from 50% to 75%) by enhancing heat/mass transfer .
  • In-line analytics : HPLC-MS monitors intermediates in real-time to prevent epimerization or byproduct formation .

Q. What advanced techniques characterize its metabolic stability in preclinical models?

  • Methodological Answer :

  • LC-MS/MS : Quantify parent compound and metabolites in rat plasma (LOQ: 1 ng/mL). Major Phase I metabolites include hydroxylation at the indole ring and sulfoxide formation .
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® CYP3A4) determine IC₅₀ values for cytochrome P450 isoforms (e.g., 15 µM for CYP2D6) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure t₁/₂ (e.g., 45 min in human vs. 90 min in rat) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.